molecular formula C17H23N5O3S B13805070 N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide

N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide

Cat. No.: B13805070
M. Wt: 377.5 g/mol
InChI Key: KRMFAUZNHJRENG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol derivative family, characterized by a central triazole ring substituted with an ethyl group at position 4 and a furan-2-yl moiety at position 3. Such derivatives are often synthesized via cyclization of thiosemicarbazides or nucleophilic substitution reactions involving chloroacetamides (). The furan ring introduces electron-rich aromaticity, which may enhance interactions with biological targets, while the cyclohexane moiety could improve lipophilicity and metabolic stability compared to simpler aryl substituents ().

Properties

Molecular Formula

C17H23N5O3S

Molecular Weight

377.5 g/mol

IUPAC Name

N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide

InChI

InChI=1S/C17H23N5O3S/c1-2-22-15(13-9-6-10-25-13)19-21-17(22)26-11-14(23)18-20-16(24)12-7-4-3-5-8-12/h6,9-10,12H,2-5,7-8,11H2,1H3,(H,18,23)(H,20,24)

InChI Key

KRMFAUZNHJRENG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NNC(=O)C2CCCCC2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl furan-2-carboxylate with hydrazine hydrate under reflux conditions to form furan-2-carbohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the triazole ring.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with ethyl bromoacetate to introduce the sulfanyl group.

    Cyclohexane Ring Formation: The final step involves the reaction of the triazole-sulfanyl intermediate with cyclohexanecarbohydrazide under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound has potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may affect pathways related to cell growth, apoptosis, or metabolic processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations in the Triazole Core

The triazole ring's substitution pattern critically influences activity. Key analogs and their differences are summarized below:

Compound Name / ID R4 (Triazole) R5 (Triazole) Hydrazide/Acetamide Substituent Biological Activity (Reference)
Target Compound Ethyl Furan-2-yl Cyclohexanecarbohydrazide Anti-exudative ()
ZE-4b () Ethyl Pyridine-2-yl Phenylmethylidene Not explicitly reported
ZE-5b () Ethyl Pyridine-2-yl 4-Methylphenylsulfonyl Not explicitly reported
MFCD02224524 () Ethyl Phenyl 3-Methylbenzylidene Antimicrobial ()
573931-40-5 () Ethyl Furan-2-yl 2,4-Difluorophenyl Anticancer (Inferred from SAR)

Key Observations :

  • Furan vs. Pyridine/Phenyl : The furan-2-yl group in the target compound and 573931-40-5 provides distinct electronic properties compared to pyridine (ZE-4b) or phenyl (MFCD02224524). Furan’s oxygen atom may engage in hydrogen bonding, enhancing anti-exudative activity (), while pyridine’s nitrogen could improve antimicrobial efficacy ().
  • Ethyl Substitution : The ethyl group at R4 is conserved in the target compound, ZE-4b, and ZE-5b, suggesting its role in stabilizing the triazole ring’s conformation.

Hydrazide/Acetamide Modifications

The terminal hydrazide/acetamide group varies significantly across analogs:

  • Benzylidene Derivatives () : Compounds like MFCD02224524 feature aromatic Schiff bases, which may confer rigidity and π-π stacking interactions with enzymes like cyclooxygenase ().
  • Fluorinated Derivatives () : The 2,4-difluorophenyl group in 573931-40-5 introduces electron-withdrawing effects, possibly increasing metabolic resistance and target selectivity.

Biological Activity

N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C15H15N5O4S
  • Molecular Weight : 341.37 g/mol
  • IUPAC Name : this compound

The presence of the triazole ring and furan moiety contributes to its biological activity, particularly in antifungal and antibacterial applications.

Antifungal Activity

Several studies have indicated that compounds containing triazole rings exhibit significant antifungal properties. The specific compound has shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger.

Mechanism of Action :
The antifungal activity is primarily attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

Antibacterial Activity

Research has also highlighted the antibacterial potential of this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria.

Case Study :
In a study conducted by Smith et al. (2023), the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial efficacy.

Cytotoxicity

While exploring the therapeutic potential, it is crucial to assess cytotoxicity. The compound was evaluated in vitro using human cell lines.

Findings :
The compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The IC50 values were reported as follows:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
Normal Human Fibroblasts>100

This selectivity indicates potential for further development as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability.

Metabolism

The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

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